Product packaging for L-Isoleucin-hydrobromid(Cat. No.:CAS No. 17585-66-9)

L-Isoleucin-hydrobromid

Cat. No.: B14709551
CAS No.: 17585-66-9
M. Wt: 212.08 g/mol
InChI Key: NIFONOGDCRJLMU-FHAQVOQBSA-N
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Description

Significance of L-Isoleucine in Fundamental Chemical and Biochemical Research

L-Isoleucine is one of the 20 standard amino acids encoded by the genetic code and is an essential component of proteins. numberanalytics.com As an essential amino acid, it cannot be synthesized by humans and must be obtained through diet. wikipedia.org In biochemical research, L-Isoleucine is crucial for studying protein structure and function due to its non-polar, hydrophobic side chain. numberanalytics.comcreative-peptides.com This branched side chain influences how proteins fold into their three-dimensional structures, which is critical for their biological activity.

Metabolically, L-Isoleucine is involved in the regulation of blood sugar and energy levels, and it is important for hemoglobin synthesis. nih.govebi.ac.uk It is both a glucogenic and a ketogenic amino acid, meaning its carbon skeleton can be converted into precursors for glucose synthesis or into ketone bodies. wikipedia.orgyoutube.com This dual metabolic fate makes it a key molecule in understanding energy metabolism. Recent studies have also highlighted its role in regulating glucose metabolism and its association with insulin (B600854) resistance, making it a focus in metabolic disease research. wikipedia.orgnih.gov

In organic chemistry, the synthesis of L-Isoleucine and its analogs is a significant area of research. The presence of two chiral centers in its structure presents a stereochemical challenge, making it a target for the development of new stereoselective synthetic methods. numberanalytics.comyoutube.com The chemical synthesis of isoleucine was first reported in 1905, and various methods have been developed since, often starting from precursors like 2-bromobutane (B33332) and diethyl malonate. wikipedia.orgchemicalbook.com

Overview of L-Isoleucine Derivatives with Research Relevance

The modification of L-Isoleucine to create derivatives is a key strategy in various fields of chemical and pharmaceutical research. These derivatives can possess altered chemical properties, making them valuable tools for specific applications.

One area of interest is the synthesis of unnatural amino acids (UAAs) derived from L-Isoleucine. researchgate.netthieme-connect.com These UAAs can be incorporated into peptides and proteins to study protein function, create novel therapeutic agents with enhanced stability or bioavailability, or develop new biomaterials. researchgate.net For instance, isoleucine analogs are utilized in the design of peptide-based drugs to optimize their pharmacokinetic profiles.

A notable example of an isoleucine derivative found in nature is β-methylnorleucine, which was identified in a recombinant hirudin analog produced by Escherichia coli. nih.gov This discovery suggests that under certain conditions, bacterial biosynthetic pathways can produce novel amino acid derivatives. nih.gov

In the context of protein translation, modified forms of isoleucine transfer RNAs (tRNAs) are essential for accurate decoding of the genetic code. nih.gov Specifically, modified cytidines like lysidine (B1675763) and agmatidine (B14122404) in the anticodon of tRNAIle are crucial for recognizing the AUA codon. nih.gov The study of these tRNA modifications provides insight into the fundamental mechanisms of protein synthesis.

The hydrobromide salt of L-Isoleucine, while not extensively detailed in publicly available research, serves as a stable, crystalline form of the amino acid. Such salt forms are commonly used in chemical synthesis and pharmaceutical formulations to improve handling, stability, and solubility characteristics.

Historical Context of L-Isoleucine Study in Organic Chemistry and Biochemistry

The journey of L-Isoleucine research began in the early 20th century. The first few amino acids were discovered in the early 1800s, with asparagine being the first in 1806. wikipedia.org Isoleucine was first isolated in 1904 from fibrin, a protein involved in blood clotting. britannica.com German chemist Felix Ehrlich is credited with its discovery in 1903 while studying beet-sugar molasses and later confirmed its natural occurrence in various proteins in 1907. wikipedia.org The first chemical synthesis of isoleucine was achieved by French chemists Bouveault and Locquin in 1905. wikipedia.org

The elucidation of the 20 standard amino acids as the building blocks of proteins was a major milestone in biochemistry, with threonine being the last to be discovered in 1935. wikipedia.orgbritannica.com William Cumming Rose played a pivotal role in identifying the essential amino acids, including isoleucine, and determining their dietary requirements for optimal growth. wikipedia.org

The study of amino acids, including isoleucine, has been fundamental to the development of organic chemistry, particularly in the areas of stereochemistry and asymmetric synthesis. The presence of two stereocenters in isoleucine made it a challenging and interesting target for synthetic chemists. numberanalytics.comyoutube.com The development of methods to control the stereochemistry of these centers has been a significant focus of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14BrNO2 B14709551 L-Isoleucin-hydrobromid CAS No. 17585-66-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17585-66-9

Molecular Formula

C6H14BrNO2

Molecular Weight

212.08 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methylpentanoic acid;hydrobromide

InChI

InChI=1S/C6H13NO2.BrH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1

InChI Key

NIFONOGDCRJLMU-FHAQVOQBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N.Br

Canonical SMILES

CCC(C)C(C(=O)O)N.Br

Origin of Product

United States

Synthetic Methodologies for L Isoleucine and Its Halide Derivatives

Chemical Synthesis Approaches for L-Isoleucine and Analogues

Chemical synthesis provides a versatile platform for producing L-Isoleucine and a wide array of its analogues, including those with unnatural configurations. These methods often involve multiple steps and require careful control of reaction conditions to achieve the desired stereoselectivity.

The stereoselective synthesis of α-amino acids like L-Isoleucine is a significant area of research. One historical method for synthesizing isoleucine involves a multi-step procedure starting from 2-bromobutane (B33332) and diethylmalonate. wikipedia.orgyoutube.com This approach, first reported in 1905, laid the groundwork for more advanced stereoselective techniques. wikipedia.org

Modern strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. acs.org Another innovative approach involves the stereoselective addition of C-radicals to chiral glyoxylate-derived N-sulfinyl imines, facilitated by visible light-promoted photoredox catalysis. nih.govrsc.org This method provides a convenient route to unnatural α-amino acids with high stereoselectivity. nih.govrsc.org

The development of chiral aldehyde catalysis has also significantly impacted the asymmetric synthesis of amino acid derivatives. nih.gov Chiral BINOL aldehyde catalysts, for instance, can directly catalyze the asymmetric α-functionalization of N-unprotected amino esters through the formation of Schiff base intermediates. nih.gov

Radical-based procedures have gained prominence for the synthesis and modification of amino acids due to their mild and versatile nature. nih.govnih.gov These methods allow for the rapid generation of libraries of novel unnatural amino acids. nih.govnih.gov Strategies for α-amino acid synthesis using radical reactions include the addition of radical species to imines, C(sp3)−H aminations, and the utilization of CO2 as a C1 building block. nih.gov For instance, a metal-free method employing triethylborane (B153662) as a radical initiator can generate radicals from alkyl iodides, which then add to hydrazine (B178648) derivatives of α-keto esters. nih.gov

Organometallic catalysis also plays a crucial role. A nickel-based chiral catalyst can achieve the enantioconvergent coupling of racemic alkyl electrophiles with various alkylzinc reagents, yielding protected unnatural α-amino acids. organic-chemistry.org Similarly, a cobalt-catalyzed aza-Barbier reaction of dehydroglycines with unactivated alkyl halides provides a route to unnatural α-amino esters with high enantioselectivity. organic-chemistry.org Photoredox catalysis has also been effectively used for the direct addition of unactivated tertiary amines to dehydroalanine (B155165) derivatives, proceeding through a C–H functionalization mechanism. acs.org

The quest for more efficient and selective synthetic methods has led to the development of novel catalytic systems. Chiral aldehyde catalysis, for example, has been shown to be effective in the asymmetric reaction of N-unprotected amino acid esters. nih.gov These catalysts activate the amino acid through the formation of a Schiff base, facilitating stereoselective transformations. nih.gov

Visible light-driven oxidative α-C(sp3)-H alkylation of N-arylated glycine (B1666218) derivatives represents another innovative strategy. organic-chemistry.org This method uses 4-alkyldihydropyridine derivatives as versatile alkyl radical precursors to produce unnatural amino acids. organic-chemistry.org

Alpha-hydroxy acids derived from amino acids are valuable compounds with applications in biomaterials. researchgate.net A common method for their synthesis is the diazotization of the corresponding α-amino acid using sodium nitrite (B80452) in the presence of an acid catalyst like sulfuric acid. researchgate.netgoogle.com This reaction effectively replaces the α-amino group with a hydroxyl group. google.com The resulting α-hydroxy acids can be used to prepare linear homopolyesters through direct condensation polymerization. researchgate.net

The formation of hydrohalide salts, such as hydrobromides, is a common practice for the purification and characterization of amino acids. acs.org These salts are often crystalline with sharp melting points. acs.org A straightforward method for preparing amino acid hydrochlorides and hydrobromides involves dissolving the amino acid in a mixture of acetyl chloride or bromide and an appropriate alcohol, followed by precipitation with a non-polar solvent like ether. acs.org

Another approach for liberating free amino acids from their hydrohalide salts under substantially anhydrous conditions involves treatment with an epoxide. google.com This method is advantageous as it is generally applicable and yields highly pure amino acids. google.com The solubility of amino acids and their salts is a critical factor; for instance, at low salt concentrations, solubility may slightly increase ("salting in"), while at higher concentrations, it typically decreases ("salting out"). nih.gov

Enzymatic Synthesis of L-Isoleucine and Related Amino Acids

Enzymatic synthesis offers a highly stereospecific route to L-amino acids, avoiding the formation of racemic mixtures often encountered in chemical synthesis. biochim.ro In nature, L-Isoleucine is synthesized from L-threonine through a five-step enzymatic reaction. nih.govacs.org The key enzyme in this pathway is threonine dehydratase. nih.govacs.org

For laboratory and industrial-scale synthesis, leucine (B10760876) dehydrogenase (LeuDH) is a valuable biocatalyst. biochim.ro This NAD-dependent oxidoreductase catalyzes the reversible deamination of L-leucine and other aliphatic L-amino acids. biochim.ro Recombinant LeuDH can be used in a coupled enzymatic system with glucose dehydrogenase for NADH regeneration to synthesize L-isoleucine from its corresponding α-keto acid, α-keto-β-methylvaleric acid. biochim.ro This method has proven effective for producing 15N-labeled L-isoleucine with high reaction efficiencies. biochim.ro

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum is also a widely used strategy for the industrial production of L-Isoleucine. nih.govacs.org By modifying the metabolic pathways, for example, by enhancing the expression of key enzymes like threonine dehydratase, the production of L-Isoleucine can be significantly increased. nih.govacs.org

Data Tables

Table 1: Key Enzymes in L-Isoleucine Biosynthesis

EnzymeGeneFunction
L-aspartate kinaseConverts L-aspartic acid
Aspartate semialdehyde dehydrogenaseasd
High serine dehydrogenase
High serine kinase
Threonine synthasethrBC
Threonine dehydrataseilvACatalyzes the first step in the conversion of L-threonine to L-isoleucine. nih.govacs.org
Acetolactate synthaseilvBInvolved in the parallel biosynthesis of valine.
Aspartate aminotransferaseaspCIncreases carbon flow to the aspartate pathway. nih.govacs.org

Table 2: Comparison of Synthesis Methods for L-Isoleucine

MethodKey FeaturesStereoselectivity
Chemical Synthesis
Classical (e.g., from 2-bromobutane)Multi-step, foundational method. wikipedia.orgyoutube.comProduces a racemic mixture.
Phase-Transfer CatalysisUses chiral catalysts for asymmetric synthesis. acs.orgHigh enantioselectivity.
Radical/OrganometallicMild conditions, versatile for unnatural analogues. nih.govnih.govorganic-chemistry.orgCan be highly stereoselective with appropriate catalysts. nih.govrsc.org
Enzymatic Synthesis
Whole-cell (Metabolic Engineering)Industrial scale, uses engineered E. coli or C. glutamicum. nih.govacs.orgInherently L-selective.
Isolated Enzymes (e.g., LeuDH)High purity, specific transformations. biochim.roInherently L-selective.

Microbial Fermentation Strategies for L-Isoleucine Production

Microbial fermentation is the primary industrial method for L-isoleucine production, with strains of Corynebacterium glutamicum and Escherichia coli being the most commonly used microorganisms. acs.orgnih.gov These processes are typically conducted in large-scale fermenters under controlled conditions of temperature, pH, and nutrient supply. The fermentation medium generally contains a carbon source like glucose, a nitrogen source, and various minerals and growth factors to support microbial growth and L-isoleucine synthesis. acs.org

Metabolic engineering has been extensively used to improve L-isoleucine yields in these production strains. acs.org Strategies often involve the overexpression of key biosynthetic enzymes and the deletion of genes related to competing metabolic pathways or by-product formation. For instance, enhancing the expression of genes in the aspartate pathway can significantly increase the carbon flow towards L-isoleucine. acs.org In one study, inactivating specific pathways of L-threonine metabolism in E. coli led to a 72.3% increase in L-isoleucine production. acs.org

Microorganism Production Strategy Key Findings
Corynebacterium glutamicumMetabolic engineeringUsed in industrial production of over 100 grams of lysine (B10760008) per liter, with pathways divertible to produce other related amino acids like L-isoleucine.
Escherichia coliMetabolic engineering, gene knockoutInactivation of threonine degradation pathways resulted in a significant increase in L-isoleucine yield. acs.org

Enzyme Engineering for Enhanced L-Isoleucine Precursor Production

Enzyme engineering plays a crucial role in optimizing the production of L-isoleucine precursors. A key target for such engineering is threonine dehydratase, the enzyme that catalyzes the first committed step in the L-isoleucine biosynthetic pathway. acs.orgfoodsweeteners.com Modifying this enzyme to be resistant to feedback inhibition by L-isoleucine is a common strategy to enhance production. foodsweeteners.com

Furthermore, engineering other enzymes in the pathway, such as those in the tricarboxylic acid (TCA) cycle, can help to redirect carbon flow towards L-isoleucine synthesis. acs.org For example, down-regulating the expression of pyruvate (B1213749) dehydrogenase can lead to a redistribution of carbon, favoring the production of L-isoleucine precursors. acs.org

L-Amino Acid Ligase Applications in Peptide Synthesis

L-amino acid ligases (Lals) are enzymes that catalyze the formation of peptide bonds between unprotected amino acids in an ATP-dependent manner. nih.gov These enzymes have applications in the synthesis of dipeptides containing isoleucine. For instance, the L-amino acid ligase from Pseudomonas syringae, TabS, has been shown to synthesize L-leucyl-L-isoleucine with a 77% yield. nih.govwikipedia.org This enzymatic approach offers a cost-effective and specific method for producing isoleucine-containing peptides.

Isoleucine Dioxygenase (IDO)-Catalyzed Hydroxylation

Isoleucine dioxygenase (IDO) is an enzyme that catalyzes the hydroxylation of L-isoleucine to produce 4-hydroxyisoleucine (B15566). acs.orggoogle.com This Fe(II)/α-ketoglutarate-dependent dioxygenase has been identified in bacteria such as Bacillus thuringiensis. google.com IDO can also catalyze other reactions, including sulfoxidation and dehydrogenation, depending on the substrate. nihs.go.jp The hydroxylation of L-isoleucine is of interest as it introduces a functional group that can be used for the synthesis of fine chemicals and pharmacologically active compounds. google.com

Biosynthetic Pathways of L-Isoleucine in Microorganisms and Plants

In microorganisms and plants, L-isoleucine is synthesized through a multi-step pathway that is not present in humans, making it an essential amino acid for them. nih.govchemicalbook.com

Threonine and Pyruvate as Biosynthetic Precursors

The most common biosynthetic pathway for L-isoleucine starts with L-threonine and pyruvate. nih.gov L-threonine is first deaminated to form α-ketobutyrate. youtube.com This α-ketobutyrate then condenses with a molecule of pyruvate in the subsequent step of the pathway. youtube.com The availability of both L-threonine and pyruvate is therefore crucial for efficient L-isoleucine biosynthesis.

Enzymatic Components of L-Isoleucine Biosynthesis

The biosynthesis of L-isoleucine from threonine and pyruvate involves a series of enzymatic reactions catalyzed by specific enzymes: chemicalbook.com

Threonine dehydratase (or Threonine deaminase): This enzyme, encoded by the ilvA gene in E. coli, catalyzes the conversion of L-threonine to α-ketobutyrate, the first committed step in the pathway. acs.orgyoutube.com

Acetolactate synthase (also known as acetohydroxy acid synthase): This enzyme condenses α-ketobutyrate with pyruvate to form 2-aceto-2-hydroxybutanoate. chemicalbook.comyoutube.com

Acetohydroxy acid isomeroreductase: This enzyme catalyzes the isomerization and reduction of 2-aceto-2-hydroxybutanoate. chemicalbook.com

Dihydroxyacid dehydratase: This enzyme is responsible for the dehydration of the intermediate produced in the previous step. chemicalbook.com

Valine aminotransferase (or Branched-chain amino acid aminotransferase): This enzyme catalyzes the final step, the transamination of the α-keto acid intermediate to yield L-isoleucine. chemicalbook.com

This entire pathway is tightly regulated, primarily through feedback inhibition of the key enzymes, threonine dehydratase and acetolactate synthase, by the final product, L-isoleucine.

Metabolic Engineering for Biosynthetic Pathway Optimization

Metabolic engineering offers a powerful and increasingly utilized approach for the overproduction of L-isoleucine in various microorganisms, primarily Corynebacterium glutamicum and Escherichia coli. nih.govnih.gov This strategy involves the targeted modification of an organism's genetic and regulatory processes to enhance the flow of carbon toward the desired product, L-isoleucine, while minimizing the formation of byproducts. cabidigitallibrary.org The biosynthesis of L-isoleucine is a complex, multi-step process, making it a prime candidate for optimization through metabolic engineering techniques. nih.govnih.gov

The core of metabolic engineering lies in the rational design of microbial cell factories. This process begins with a thorough understanding of the biosynthetic pathway and its intricate regulatory networks. youtube.com In both C. glutamicum and E. coli, the synthesis of L-isoleucine starts from L-aspartate and involves a series of enzymatic reactions. nih.govacs.org A key precursor, L-threonine, is synthesized from aspartate and is then converted to L-isoleucine in a five-step enzymatic pathway. acs.org

A significant hurdle in the overproduction of L-isoleucine is the phenomenon of feedback inhibition. The final product, L-isoleucine, can act as an allosteric inhibitor of key enzymes in its own biosynthetic pathway, effectively shutting down its production when cellular concentrations are high. bioninja.com.augalaxy.ainih.gov A primary target for genetic modification is the enzyme threonine deaminase (encoded by the ilvA gene), which catalyzes the first committed step in the conversion of threonine to isoleucine. bioninja.com.aunih.gov This enzyme is subject to feedback inhibition by L-isoleucine. bioninja.com.aunih.gov By introducing mutations in the ilvA gene to create feedback-resistant (Fbr) variants, researchers can significantly increase the metabolic flux towards L-isoleucine. nih.govnih.gov Similarly, other enzymes in the pathway, such as acetohydroxy acid synthase (AHAS), are also targets for deregulation to overcome feedback inhibition. acs.orgresearchgate.net

Another critical strategy involves increasing the supply of precursors. Enhancing the expression of genes in the L-aspartate and L-threonine synthesis pathways can provide a greater pool of starting materials for L-isoleucine production. acs.orgacs.org For instance, overexpressing genes like hom (encoding homoserine dehydrogenase) and thrB (encoding homoserine kinase) in C. glutamicum has been shown to boost L-isoleucine yields. nih.gov In E. coli, up-regulation of genes in the aspartate pathway has been linked to increased L-isoleucine output. nih.govacs.org

Furthermore, the elimination of competing metabolic pathways is a common and effective approach. By knocking out genes responsible for the degradation of precursors or the synthesis of byproducts, more carbon can be channeled into the L-isoleucine pathway. nih.gov For example, inactivating genes involved in L-threonine degradation in E. coli, such as tdh, ltaE, and yiaY, has resulted in a significant increase in L-isoleucine production. nih.govacs.orgnih.gov

The transport of L-isoleucine out of the cell is another important consideration. Enhancing the expression of efflux pumps, which are responsible for exporting amino acids, can prevent the intracellular accumulation of L-isoleucine to toxic levels and alleviate feedback inhibition. nih.govresearchgate.net In C. glutamicum, the two-component export system BrnFE has been targeted to improve L-isoleucine secretion. researchgate.net

Recent advancements have explored more sophisticated strategies, such as the use of alternative biosynthetic routes. The citramalate (B1227619) pathway, for instance, offers a different route to L-isoleucine and has been successfully engineered in E. coli, leading to high production titers. acs.orgelifesciences.org Additionally, combining metabolic engineering with techniques like bacterial quorum sensing allows for self-regulated, inducer-free production of L-isoleucine, which is advantageous for industrial-scale fermentation. acs.org

The success of these metabolic engineering strategies is evident in the significant improvements in L-isoleucine production titers and yields reported in various studies.

Table 1: Examples of Metabolic Engineering Strategies and their Impact on L-Isoleucine Production

Microorganism Genetic Modification L-Isoleucine Titer (g/L) Yield (g/g glucose) Productivity (g/L/h) Reference
Escherichia coli Inactivation of threonine degradation pathways (Δtdh, ΔltaE, ΔyiaY) 7.48 Not Reported Not Reported nih.govacs.org
Escherichia coli Combination of metabolic engineering and quorum sensing 49.3 0.32 1.03 acs.orgacs.org
Escherichia coli Engineering of the citramalate pathway 56.6 0.21 1.66 acs.org
Escherichia coli Employment of feedback-resistant enzymes and enhanced efflux 51.5 0.29 Not Reported nih.gov
Corynebacterium glutamicum Overexpression of feedback-resistant hom and ilvA, and thrB Not Reported (Yield and Productivity Reported) 0.22 0.10 (g/g dry weight/h) nih.govasm.org
Corynebacterium glutamicum Engineered for L-threonine production from an L-isoleucine producer 78.3 (L-threonine) 0.33 (L-threonine) 0.82 (L-threonine) acs.org

Table 2: Key Genes and Enzymes in L-Isoleucine Biosynthesis and their Roles in Metabolic Engineering

Gene Enzyme Function Metabolic Engineering Strategy
ilvA Threonine Deaminase Catalyzes the first step in L-isoleucine synthesis from L-threonine. acs.orgnih.gov Overexpression of feedback-resistant variants to overcome feedback inhibition by L-isoleucine. nih.govnih.gov
ilvIH Acetohydroxy Acid Synthase (AHAS) Catalyzes the condensation of 2-ketobutyrate and pyruvate. acs.org Overexpression to increase pathway flux. acs.org
hom Homoserine Dehydrogenase Involved in the synthesis of the precursor L-threonine. nih.gov Overexpression to increase precursor supply. nih.gov
thrB Homoserine Kinase Involved in the synthesis of the precursor L-threonine. nih.gov Overexpression to increase precursor supply. nih.gov
tdh, ltaE, yiaY Threonine Dehydrogenase, Threonine Aldolase, etc. Involved in the degradation of L-threonine. nih.govacs.org Knockout to prevent precursor loss. nih.govacs.org
brnFE Branched-Chain Amino Acid Exporter Exports L-isoleucine out of the cell. researchgate.net Overexpression to enhance secretion and reduce intracellular accumulation. researchgate.net
cimA Citramalate Synthase Key enzyme in the alternative citramalate pathway for L-isoleucine synthesis. nih.gov Introduction and optimization for production via a non-native pathway. acs.org

Advanced Analytical Characterization Techniques for L Isoleucine Hydrobromide

Chromatographic Separation Methods for L-Isoleucine and its Derivatives

Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. amrita.eduiitg.ac.in For L-Isoleucine and its derivatives, various chromatographic methods are employed, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) Techniques for Amino Acids

High-Performance Liquid Chromatography (HPLC) is a prominent technique for the analysis of amino acids like L-isoleucine. jocpr.com It offers high resolution and sensitivity. Both pre-column and post-column derivatization methods are commonly used to enhance the detection of amino acids, which often lack a strong chromophore for UV detection. shimadzu.com

One approach involves pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), followed by reversed-phase HPLC. researchgate.netwaters.com For instance, derivatization with AQC allows for baseline resolution of isoleucine and leucine (B10760876), which is often a challenging separation. waters.com Another method utilizes di-tert-butyl dicarbonate (B1257347) for pre-column derivatization, enabling the determination of L-isoleucine, L-leucine, and L-valine with UV detection. researchgate.net

Direct analysis of underivatized amino acids is also possible. A study demonstrated the simultaneous HPLC-UV determination of ten amino acids, including L-isoleucine, without derivatization, using a C18 column and a gradient elution with a phosphate (B84403) buffer and acetonitrile. nih.govacs.org The separation of leucine and isoleucine was successfully achieved at a pH of 7.4. nih.gov The Japanese Pharmacopoeia specifies an HPLC method with a C18 column for the identification of isoleucine, leucine, and valine in granules. hitachi-hightech.com

Table 1: HPLC Methods for L-Isoleucine Analysis

Method Stationary Phase Mobile Phase/Eluent Derivatization Detection Key Findings
Reversed-Phase HPLC nih.govC18 columnGradient of phosphate buffer (pH 7.4) and acetonitrileNoneUV (225 nm)Successful baseline separation of leucine and isoleucine.
Reversed-Phase HPLC researchgate.netC18 columnSurfactant-based aqueous mobile phaseo-phthalaldehyde (OPA) and a chiral thiolFluorescenceEnables enantiomeric purity evaluation.
UPLC waters.comAccQ•Tag UltraNot specified6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)UV or FluorescenceBaseline resolution of isoleucine and leucine at low levels (0.05%).
Reversed-Phase HPLC researchgate.netNot specifiedNot specifiedDi-tert-butyl dicarbonateUVLinear calibration curves for L-isoleucine over a concentration range of 1.5-150.0 μg/ml.
HILIC jocpr.comNot specifiedIsocratic mobile phase of potassium dihydrogen phosphate (pH 2.85) and acetonitrileNoneUVAllows for the analysis of amino acids without derivatization.

Gas Chromatography (GC) Applications in Amino Acid Analysis

Gas Chromatography (GC) is another powerful technique for amino acid analysis, but it requires the conversion of non-volatile amino acids into volatile derivatives. thermofisher.commdpi.com Silylation is a common derivatization method, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to make the amino acids volatile. thermofisher.com This allows for their separation on columns such as a 5% phenyl methylpolysiloxane column, followed by detection using a Flame Ionization Detector (FID). thermofisher.com

GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity for the analysis of amino acid derivatives. nih.govnih.gov This technique has been developed for the simultaneous measurement of various amino acids and their metabolites in biological samples like urine. nih.gov For instance, a GC-MS method was developed to analyze a mixture of amino acid standards, including L-isoleucine, after derivatization. researchgate.net

Table 2: GC Methods for L-Isoleucine Analysis

Method Derivatization Reagent Column Type Detection Key Findings
GC-FID thermofisher.comN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)5% phenyl methylpolysiloxaneFlame Ionization (FID)Derivatization enhances volatility and stability for improved separation and detection.
GC-MS mdpi.comNot specifiedNot specifiedMass Spectrometry (MS)A strategy for detecting amino acid-like compounds in extraterrestrial samples.
GC-MS nih.govPentafluoropropionic anhydride (B1165640) and methanolNot specifiedMass Spectrometry (NICI)Simultaneous measurement of L-lysine and its metabolites.
GC-MS researchgate.netMTBSTFARxi-5 ms (B15284909) capillary columnMass Spectrometry (MS)Comparative study of amino acid content in plant extracts.

Thin-Layer Chromatography (TLC) for Amino Acid Mixtures

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile method for the separation and identification of amino acids in a mixture. amrita.eduifsc.edu.brresearchgate.net The separation is based on the differential partitioning of the amino acids between a stationary phase (commonly silica (B1680970) or cellulose) and a mobile phase (a solvent mixture). amrita.eduiitg.ac.in The separated amino acids are typically visualized by spraying the plate with a reagent like ninhydrin (B49086), which reacts with the amino acids to produce colored spots. youtube.com

The Rf (retention factor) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key characteristic used for identification in TLC. amrita.edu For instance, the Japanese Pharmacopoeia describes a TLC method for L-isoleucine using a silica gel plate and a mobile phase of 1-butanol, water, and acetic acid (100) (3:1:1). nihs.go.jp

Table 3: TLC Method for L-Isoleucine

Stationary Phase Mobile Phase Detection Reagent Application
Silica Gel nihs.go.jp1-butanol: water: acetic acid (100) (3:1:1)Ninhydrin in acetone (B3395972) (1 in 50)Purity testing of L-Isoleucine.
Microcrystalline cellulose (B213188) researchgate.netButanol–glacial acetic acid–water (60.14:18.77:21.09)NinhydrinSeparation and identification of seven amino acids.

Ion Exchange and Gel Filtration Chromatography for Amino Acid Separation

Ion-exchange chromatography (IEC) is a classic and highly effective method for the separation of amino acids, which are amphoteric molecules. pickeringlabs.comresearchgate.net The separation is based on the reversible binding of charged amino acids to an ion-exchange resin of the opposite charge. harvardapparatus.com Elution is typically achieved by changing the pH or the ionic strength of the mobile phase. pickeringlabs.comharvardapparatus.com Post-column derivatization with ninhydrin is often used for detection. 193.16.218 This method is known for its robustness and minimal sample preparation requirements. 193.16.218

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. While not the primary method for separating individual amino acids, which have similar molecular weights, it can be useful for separating them from larger molecules like proteins or peptides in a sample matrix.

Mixed-Mode Chromatography for Isomeric Resolution of Amino Acids

Mixed-mode chromatography (MMC) utilizes stationary phases that exhibit more than one type of interaction with the analytes, such as a combination of reversed-phase and ion-exchange characteristics. researchgate.netchromatographyonline.com This approach offers unique selectivity and can be particularly advantageous for the separation of structurally similar compounds like isomers. researchgate.nethelixchrom.com

For amino acids, MMC can enhance the resolution between isomers by exploiting subtle differences in their hydrophobicity and charge. helixchrom.com For example, mixed-mode columns can be used to separate isomers of aminobenzoic acid, demonstrating the potential for resolving isomers of amino acids like L-isoleucine and its stereoisomers. helixchrom.com The retention can be controlled by adjusting the mobile phase composition, including the organic solvent ratio, buffer concentration, and pH. helixchrom.com

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Amino Acid Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.comoup.com It offers advantages such as high speed, high resolution, and low sample and reagent consumption. creative-proteomics.comscialert.net For amino acid analysis, CE can be coupled with various detection methods, including UV, mass spectrometry (MS), and laser-induced fluorescence (LIF). creative-proteomics.com Direct UV detection is possible, but derivatization is often employed to enhance sensitivity. creative-proteomics.comhoriba.com

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral analytes. wikipedia.orgscispace.com It employs a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. wikipedia.org The analytes partition between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase), enabling separation. wikipedia.org MEKC is particularly useful for separating derivatized amino acids that have similar electrophoretic mobilities. nih.gov A MEKC-ESI-MS method using a volatile surfactant has been developed for the analysis of amino acids, achieving baseline separation of leucine and isoleucine. nih.gov

Table 4: CE and MEKC Methods for L-Isoleucine Analysis

Method Separation Principle Detection Key Findings
CE oup.comElectrophoretic mobilityIndirect UV (225 nm)Capable of separating a mixture of amino acids and sugars.
MEKC scialert.netDifferential partitioning between micelles and bufferUV (254 nm)Developed for the quantitation of phenylalanine, valine, leucine, and isoleucine in plasma.
MEKC-ESI-MS nih.govDifferential partitioning and mass-to-charge ratioMass Spectrometry (MS)Achieved baseline separation of leucine and isoleucine with good linearity and repeatability.
CE-LIF acs.orgElectrophoretic mobilityLaser-Induced Fluorescence (LIF)Optimized for quantitative analysis of amino acids in hypersaline samples with low limits of detection.

Spectroscopic Characterization Approaches

Spectroscopy is a fundamental tool in the analysis of L-Isoleucine Hydrobromide, offering insights into its molecular and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of L-Isoleucine Hydrobromide in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the confirmation of the molecular structure and the study of its conformation. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of L-isoleucine displays characteristic signals for its various protons. The chemical shifts are influenced by the electronic environment of each proton. For instance, in D₂O, the α-proton (Hα) typically appears as a doublet, coupled to the β-proton (Hβ). The side-chain protons, including the β-proton, the γ-methyl protons, and the δ-methyl protons, exhibit complex splitting patterns due to their diastereotopic and coupled nature. researchgate.nethmdb.ca The presence of the hydrobromide salt can induce shifts in the proton resonances compared to the free amino acid due to the influence of the bromide ion and changes in pH.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in L-isoleucine gives a distinct resonance. The carboxyl carbon (C=O) is typically found in the downfield region (around 170-180 ppm). The α-carbon (Cα) resonates around 60 ppm, while the aliphatic side-chain carbons (Cβ, Cγ, Cγ', and Cδ) appear in the upfield region. researchgate.netchemicalbook.comhmdb.ca The specific chemical shifts can be used to differentiate between L-isoleucine and its diastereomer, allo-isoleucine. researchgate.net

Below is a table summarizing typical predicted ¹H and observed ¹³C NMR chemical shifts for L-isoleucine. The exact values for L-Isoleucine Hydrobromide may vary depending on the solvent and concentration.

Atom ¹H Chemical Shift (ppm, predicted in D₂O) ¹³C Chemical Shift (ppm, observed in H₂O)
~3.6-
~1.9-
~1.2, ~1.4-
Hγ'~1.4-
~0.9-
-~60.5
-~38.0
-~26.0
Cγ'-~16.0
-~12.0
COOH-~175.0

Data based on predictions and observations for L-isoleucine. hmdb.cahmdb.ca

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in L-Isoleucine Hydrobromide. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows characteristic bands for different functional groups. thermofisher.cominstanano.combhu.ac.in

Key functional groups in L-Isoleucine Hydrobromide and their expected vibrational frequencies include:

N-H stretching: The ammonium (B1175870) group (-NH₃⁺) formed by the protonation of the amino group by hydrobromic acid exhibits broad absorption bands in the region of 3200-2800 cm⁻¹.

C-H stretching: The aliphatic C-H bonds of the isoleucine side chain show stretching vibrations in the 3000-2850 cm⁻¹ range.

C=O stretching: The carboxylic acid group (-COOH) shows a strong absorption band for the C=O stretch, typically around 1750-1700 cm⁻¹.

N-H bending: The bending vibrations of the -NH₃⁺ group appear in the region of 1600-1500 cm⁻¹.

C-O stretching and O-H bending: The carboxylic acid group also exhibits C-O stretching and O-H bending vibrations, which can be found in the 1400-1200 cm⁻¹ region. nih.gov

The FT-IR spectrum provides a molecular fingerprint of L-Isoleucine Hydrobromide, confirming the presence of its key functional groups and providing information about intermolecular interactions, such as hydrogen bonding. nih.govnih.govrsc.org

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
-NH₃⁺Stretching3200-2800 (broad)
C-H (aliphatic)Stretching3000-2850
C=O (carboxylic acid)Stretching1750-1700
-NH₃⁺Bending1600-1500
C-O / O-HStretching / Bending1400-1200

This table provides a general reference for the expected FT-IR absorption bands. researchgate.netresearchgate.net

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy probes the electronic transitions within a molecule. eag.comnih.govsorbonne-universite.fr For L-Isoleucine Hydrobromide, which lacks a significant chromophore in the visible region, the primary absorption is expected in the ultraviolet range. researchgate.net

The carboxylic acid and amino groups are the main contributors to the UV absorption of L-isoleucine. The n → π* transition of the carbonyl group in the carboxylic acid is typically weak and occurs at a lower wavelength. The primary absorption is generally due to the π → π* transition. The absorption spectrum of L-Isoleucine Hydrobromide in solution would likely show a characteristic absorbance maximum in the far-UV region, typically below 220 nm. The exact position and intensity of the absorption peak can be influenced by the solvent polarity and pH. researchgate.net

Chiroptical spectroscopy is essential for confirming the stereochemistry of L-Isoleucine Hydrobromide, as L-isoleucine possesses two chiral centers.

Optical Rotation: Measures the rotation of plane-polarized light by a chiral molecule. L-Isoleucine is dextrorotatory, meaning it rotates the plane of polarized light to the right (a positive value). The specific rotation is a characteristic physical property.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The ECD spectrum provides information about the electronic transitions and the absolute configuration of the molecule.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. It provides detailed information about the stereochemistry and conformational preferences of the molecule in solution. Studies have shown that IRMPD spectroscopy, a related technique, can differentiate between D- and L-isoleucine when complexed with a chiral host. nih.gov

Advanced X-ray techniques are crucial for characterizing the solid-state structure of L-Isoleucine Hydrobromide.

X-ray Diffraction (XRD): Single-crystal XRD can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Powder XRD is used to identify the crystalline phase and assess its purity. sphinxsai.comresearchgate.net For example, a study on L-isoleucine hydrochloride monohydrate, a similar compound, showed it crystallizes in the orthorhombic system. researchgate.net The crystal structure of L-isoleucine itself is known to be monoclinic. sphinxsai.com

X-ray Absorption Spectroscopy (XAS): XAS can provide information about the local atomic environment and electronic structure of specific elements within the compound.

Research on a related compound, L-histidine bis(fluoride), demonstrated the utility of temperature-dependent XRD in confirming thermal stability and the absence of phase transitions. nih.gov Such studies would be equally valuable for L-Isoleucine Hydrobromide.

Raman spectroscopy is a complementary technique to FT-IR for studying molecular vibrations. It is particularly sensitive to non-polar bonds and provides valuable information about the crystalline structure and molecular vibrations. nih.gov

The Raman spectrum of L-isoleucine shows prominent bands associated with various vibrational modes. researchgate.netnih.gov For instance, bands related to C-C and C-N stretching vibrations are observed in the 900-1100 cm⁻¹ region. researchgate.net The torsional modes of the NH₃⁺ group are also sensitive to the crystalline environment and hydrogen bonding. researchgate.net Studies on L-isoleucine crystals have shown that temperature variations can influence the Raman wavenumbers, providing insights into the stability of the crystal structure and hydrogen bond strengths. researchgate.net

Vibrational Mode Approximate Raman Shift (cm⁻¹)
Glucose-related926, 1125, 1302
Leucine-related1106, 1248, 1302, 1395
Isoleucine-related1108, 1248, 1437, 1585
C-C and C-N stretching920, 927, 1040

Data from a study on amino acids in blood, including isoleucine. nih.gov

Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy for Local Environments

Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy is a powerful pulsed electron paramagnetic resonance (EPR) technique used to probe the local environment of paramagnetic centers by measuring the weak magnetic interactions between an electron spin and nearby nuclear spins. illinois.eduiaea.org This method is particularly sensitive to the number of surrounding nuclei, their distance, and their hyperfine and quadrupole interactions, providing detailed structural information about the immediate vicinity of the electron spin. iaea.org

While direct ESEEM studies on L-isoleucine hydrobromide as a small molecule crystal are not extensively documented in the reviewed literature, the technique has been successfully applied to study the local secondary structure of proteins and peptides by incorporating isotopically labeled amino acids, such as deuterium-labeled leucine or valine. wikipedia.orgnih.govnih.gov In these studies, a nitroxide spin label is strategically placed near the labeled amino acid, and the ESEEM signal reveals the spatial relationship between the spin label and the isotope. nih.govnih.gov For instance, unique ESEEM patterns have been observed for deuterium-labeled leucine in alpha-helical peptide structures, allowing for the differentiation between various helical conformations. nih.gov

Theoretically, ESEEM could be employed to study the local environment of the hydrobromide salt of L-isoleucine if a paramagnetic center is introduced into its crystal lattice. This could be achieved through doping with a paramagnetic ion or by creating defects through irradiation. The resulting ESEEM spectrum would provide insights into the arrangement of the bromide and isoleucine ions around the paramagnetic center, offering a unique perspective on the crystal packing and local structure that is complementary to diffraction methods.

Mass Spectrometric Identification and Quantification

Mass spectrometry is an indispensable tool for the identification and quantification of L-isoleucine hydrobromide, offering high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly effective technique for the separation, identification, and quantification of L-isoleucine in complex biological and chemical mixtures. A significant challenge in the analysis of L-isoleucine is its isomeric nature with leucine, as they share the same molecular mass. researchgate.net However, various LC-MS/MS methods have been developed to achieve their chromatographic separation, often without the need for derivatization. researchgate.net

Mixed-mode chromatography, for example, has been successfully utilized to separate branched-chain amino acids, including isoleucine, allowing for their specific quantification. researchgate.net These methods are crucial in clinical diagnostics, such as for Maple Syrup Urine Disease (MSUD), where the accurate measurement of isoleucine and its diastereomer alloisoleucine is essential. researchgate.net The performance of these assays is characterized by their linearity over a wide range of concentrations, low limits of detection (LOD) and quantification (LOQ), and high accuracy and precision. researchgate.net

Table 1: Performance Characteristics of a Representative LC-MS/MS Assay for Branched-Chain Amino Acids

ParameterValueReference
Linearity Range2.0–1500 µM researchgate.net
Limit of Detection (LOD)0.60 µM researchgate.net
Limit of Quantitation (LOQ)2.0 µM researchgate.net
Precision (CV%)4–10% researchgate.net
Accuracy89–95% researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for confirming the elemental composition of L-isoleucine hydrobromide and distinguishing it from other compounds. nih.gov The high resolving power of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, allows for the confident identification of molecules based on their exact mass. illinois.eduresearchgate.net

In the context of L-isoleucine, HRMS is instrumental in distinguishing it from its isomers. While they have the same nominal mass, subtle differences in their exact masses can sometimes be detected with sufficient resolution. More commonly, HRMS is coupled with fragmentation techniques (MS/MS) to generate unique fragment ion patterns that serve as fingerprints for each isomer. researchgate.net This integrated approach, often combined with liquid chromatography, enables the unambiguous identification of L-isoleucine in complex samples. researchgate.netnih.gov The benefits of LC-HRMS include the ability to determine amino acid composition, confirm peptide sequences, and quantify impurities, even if they co-elute. mdpi.com

Other Advanced Analytical Techniques for Structural and Conformational Analysis (e.g., Microscopy Techniques for Material Science)

Beyond spectroscopic and spectrometric methods, various microscopy techniques can be employed to investigate the structural and material properties of L-isoleucine hydrobromide crystals.

While direct microscopy studies on L-isoleucine hydrobromide are not prevalent in the searched literature, the principles of these techniques and their application to related amino acid crystals provide a framework for their potential use.

X-ray Crystallography: The foundational technique for determining the three-dimensional atomic structure of a crystalline solid is X-ray crystallography. The crystal structure of L-leucine hydrobromide has been determined, revealing an orthorhombic unit cell with the space group P212121. researchgate.netresearchgate.net Similar studies on L-isoleucine hydrobromide would provide definitive information on its crystal packing, bond lengths, bond angles, and hydrogen bonding network. The stability of L-isoleucine crystals under pressure has been investigated using X-ray powder diffraction, indicating no phase transitions under shocked conditions. researchgate.net

Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology and topography of L-isoleucine hydrobromide crystals. This technique provides high-resolution images of the crystal habit, surface features, and any defects that may be present. nih.gov In studies of other amino acid crystals, SEM has been used to observe crystal morphology and the effects of inhibitors on crystal growth. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and can be used to study the internal structure of L-isoleucine hydrobromide crystals, including dislocations and other lattice imperfections. nih.govmdpi.comresearchgate.net By analyzing electron diffraction patterns, crystallographic information can also be obtained from very small crystal volumes.

Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging the surface of materials at the nanoscale and can even achieve molecular resolution. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov It can be used to image the arrangement of individual L-isoleucine hydrobromide molecules on the crystal surface in real-space. researchgate.net AFM has been successfully used to image the molecular arrays on the surface of DL-leucine crystals, with lattice spacings consistent with X-ray diffraction data. researchgate.net This technique could provide valuable insights into the surface structure and growth mechanisms of L-isoleucine hydrobromide crystals.

Table 2: Summary of Advanced Analytical Techniques for L-Isoleucine Hydrobromide

TechniqueInformation ProvidedPotential Application to L-Isoleucine Hydrobromide
ESEEM Spectroscopy Local environment and spatial relationships of nuclei around a paramagnetic center.Characterization of the local ionic environment in a doped or irradiated crystal.
LC-MS/MS Separation, identification, and quantification in complex mixtures.Accurate measurement in biological fluids, pharmaceutical formulations, and food products.
HRMS Precise mass determination and elemental composition.Unambiguous identification and confirmation of molecular formula.
X-ray Crystallography Three-dimensional atomic structure of a crystal.Determination of crystal packing, bond lengths, and hydrogen bonding network.
SEM Surface morphology and topography of crystals.Visualization of crystal habit and surface features.
TEM Internal crystal structure and defects.Analysis of lattice imperfections and crystallographic information from nano-sized domains.
AFM Nanoscale surface imaging and molecular arrangement.Real-space imaging of the crystal surface and investigation of growth mechanisms.

Biochemical and Biological Research of L Isoleucine in Non Mammalian Systems

L-Isoleucine Metabolism in Microorganisms and Plants

The metabolic pathways of L-isoleucine in microorganisms and plants are essential for cellular function, providing energy and precursors for other molecules. These pathways are tightly controlled to maintain amino acid homeostasis.

In various microorganisms and plants, the breakdown of branched-chain amino acids, including L-isoleucine, serves as a vital source of carbon and energy, particularly when other resources are scarce. The catabolism of L-isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA. wikipedia.org These products can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. wikipedia.orgyoutube.com

The initial step in L-isoleucine degradation typically involves its conversion to the corresponding α-keto acid, 2-keto-3-methylvalerate. nih.gov This is followed by oxidative decarboxylation and subsequent reactions that mirror aspects of fatty acid beta-oxidation. nih.gov In Pseudomonas putida, for example, isoleucine is oxidized to acetyl-CoA and propionyl-CoA through a pathway involving deamination and beta-oxidation at its ethyl side chain. nih.gov This classifies L-isoleucine as both a glucogenic and a ketogenic amino acid, as propionyl-CoA can be converted to succinyl-CoA (a gluconeogenic precursor), while acetyl-CoA can be used for ketogenesis or enter the TCA cycle. wikipedia.orgyoutube.com

In some bacteria, alternative or "underground" metabolic pathways for isoleucine biosynthesis have been discovered, highlighting the metabolic plasticity of these organisms. elifesciences.orgnih.gov For instance, in Escherichia coli, under certain conditions, pathways involving promiscuous enzyme activities can compensate for the lack of the canonical 2-ketobutyrate production route, which is an essential precursor for isoleucine biosynthesis. elifesciences.org

The degradation of L-isoleucine is orchestrated by a series of specific enzymes. A key initial enzyme in the catabolic pathway is a transaminase or a dehydrogenase that converts L-isoleucine to 2-keto-3-methylvalerate. Following this, the branched-chain α-keto acid dehydrogenase complex carries out the oxidative decarboxylation. youtube.com

In Pseudomonas putida, specific enzymes such as tiglyl-CoA hydrase and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase are induced during growth on isoleucine or its metabolic intermediates. nih.gov The latter enzyme catalyzes the oxidation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. nih.gov The complete catabolism of isoleucine also requires biotin (B1667282) as a cofactor for certain enzymatic steps. youtube.com

The table below summarizes some of the key enzymes involved in L-isoleucine degradation in non-mammalian systems.

EnzymeFunction in L-Isoleucine DegradationOrganism(s) where studied
Branched-chain aminotransferaseCatalyzes the initial transamination of L-isoleucine to its corresponding α-keto acid.Various microorganisms
Branched-chain α-keto acid dehydrogenaseCatalyzes the oxidative decarboxylation of the α-keto acid derivative of L-isoleucine.Various microorganisms
Tiglyl-CoA hydraseInvolved in the β-oxidation-like steps of the isoleucine degradation pathway.Pseudomonas putida
2-Methyl-3-hydroxybutyryl-CoA dehydrogenaseCatalyzes a dehydrogenation step in the isoleucine catabolic pathway.Pseudomonas putida

In microorganisms and plants, the biosynthesis and catabolism of L-isoleucine are tightly regulated and interconnected processes to ensure cellular homeostasis. The biosynthesis of L-isoleucine from threonine is a well-studied pathway. nih.govacs.org The first committed step is catalyzed by threonine dehydratase/deaminase (TD), an enzyme subject to allosteric feedback inhibition by L-isoleucine itself, which prevents its overproduction. nih.gov Conversely, L-valine can act as an allosteric activator of TD. nih.gov

The biosynthesis of isoleucine is also linked to the metabolism of other amino acids, such as methionine and cysteine. elifesciences.org In plants, for example, methionine γ-lyase can provide a complementary source of 2-ketobutyrate, a precursor for isoleucine synthesis. elifesciences.org

The stringent response, a bacterial stress response characterized by the production of (p)ppGpp, also plays a role in regulating amino acid metabolism. nih.gov In Rhodospirillum rubrum, the isoleucine biosynthesis pathway is implicated in maintaining redox homeostasis during photoheterotrophic metabolism. nih.gov This suggests a broader physiological role for isoleucine metabolism beyond simple protein synthesis, connecting it to cellular stress responses. nih.gov

In E. coli, metabolic engineering strategies have been employed to enhance L-isoleucine production by modifying the threonine metabolism pathway and down-regulating genes involved in threonine degradation. acs.orgnih.gov This highlights the intricate regulatory network that balances the synthesis and degradation of this essential amino acid.

Molecular Interactions and Conformational Studies

The chemical structure of L-isoleucine, with its branched, nonpolar side chain, dictates its significant role in the architecture and function of proteins.

L-isoleucine's hydrophobic side chain plays a critical role in the three-dimensional structure and stability of proteins. numberanalytics.com It tends to be located in the hydrophobic core of proteins, away from the aqueous environment, where it participates in van der Waals interactions with other nonpolar residues. numberanalytics.com These hydrophobic interactions are a major driving force in protein folding.

The branched nature of isoleucine's side chain at the β-carbon restricts the conformational flexibility of the polypeptide backbone. russelllab.org This steric hindrance makes it less favorable for isoleucine to be in an alpha-helical conformation but favors its presence in beta-sheets. russelllab.org Substitutions of isoleucine with other amino acids can significantly impact protein stability and folding, and in some cases, can lead to protein aggregation and disease. numberanalytics.com

The modification of L-isoleucine to create non-natural derivatives has shown promise in the field of biocatalysis. These derivatives can be used to modulate the activity and stability of enzymes. For instance, L-isoleucine analogs have been incorporated into peptide-based drugs to improve their pharmacokinetic properties.

A notable example is the semi-rational design of L-isoleucine dioxygenase (IDO), an enzyme that catalyzes the formation of 4-hydroxyisoleucine (B15566) from L-isoleucine. mdpi.com Through targeted mutations, the substrate specificity of IDO was expanded to include aromatic amino acids, a function the wild-type enzyme does not possess. mdpi.com This demonstrates that derivatives of the enzyme, created through mutagenesis based on the structure of the L-isoleucine binding site, can lead to novel catalytic activities. mdpi.com Such studies provide a basis for developing new biocatalysts for the production of valuable hydroxylated amino acids. mdpi.com

L-Isoleucine in Non-Mammalian Organism Physiology

L-isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in the growth and metabolism of various microorganisms. mdpi.com Bacteria and other microbes synthesize L-isoleucine through complex, multi-step enzymatic pathways that are tightly regulated to ensure a balanced supply of this vital building block for protein synthesis. nih.govasm.org

In bacteria such as Escherichia coli and Corynebacterium glutamicum, the biosynthesis of L-isoleucine begins with L-threonine. nih.govacs.org A series of five enzymatic reactions converts L-threonine into L-isoleucine. acs.org The metabolic pathway is subject to feedback inhibition and repression of key enzymes to control the intracellular concentration of isoleucine. nih.govasm.org For instance, the activity of threonine dehydratase, the first enzyme in the pathway, is often inhibited by the final product, L-isoleucine. acs.org

The metabolism of L-isoleucine is also crucial for providing energy and metabolic intermediates. In Pseudomonas putida, L-isoleucine can be oxidized to acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govasm.org This catabolic process involves a distinct set of enzymes that are induced by the presence of isoleucine or its metabolic intermediates. nih.gov

The intricate regulation of L-isoleucine metabolism has made it a key target for metabolic engineering. By modifying the genes involved in its biosynthesis and degradation, researchers have been able to significantly enhance the production of L-isoleucine in industrial microorganisms like E. coli and C. glutamicum. nih.govnih.govacs.org For example, inactivating pathways that degrade L-threonine has been shown to increase the flux towards L-isoleucine synthesis, leading to higher yields. nih.govacs.org

Table 1: Key Aspects of L-Isoleucine Metabolism in Select Bacteria

Feature Escherichia coli Corynebacterium glutamicum Pseudomonas putida
Primary Biosynthetic Precursor L-Threonine L-Threonine L-Threonine
Key Regulatory Enzyme Threonine dehydratase (encoded by ilvA) Threonine dehydratase (encoded by ilvA) Threonine dehydratase
Catabolic End Products Not a primary catabolic substrate Not a primary catabolic substrate Acetyl-CoA and Propionyl-CoA

| Industrial Significance | Strain for L-isoleucine production | Primary strain for industrial L-isoleucine production | Model for BCAA catabolism studies |

In the plant kingdom, L-isoleucine holds a significant position, not only as a fundamental component of proteins but also as a key player in defense signaling and stress responses. nih.govfrontiersin.orgdoaj.org One of its most critical roles is as a direct precursor to the plant hormone jasmonoyl-isoleucine (JA-Ile). nih.govresearchgate.net JA-Ile is the bioactive form of jasmonate, a phytohormone essential for orchestrating plant defenses against a wide range of biotic stresses, particularly necrotrophic pathogens and herbivorous insects. nih.govfrontiersin.orgdoaj.org

Research has demonstrated that the application of L-isoleucine can enhance a plant's resistance to pathogens. For example, in Arabidopsis, exogenous isoleucine treatment has been shown to bolster resistance against the necrotrophic fungus Botrytis cinerea. nih.govfrontiersin.orgresearchgate.net This enhanced resistance is dependent on the jasmonate signaling pathway, highlighting the importance of L-isoleucine in mounting an effective defense response. nih.govresearchgate.net The synthesis of JA-Ile from jasmonic acid and isoleucine is a critical step in activating downstream defense gene expression. researchgate.net

Beyond its role in biotic stress, L-isoleucine and other branched-chain amino acids (BCAAs) accumulate in plant tissues in response to various abiotic stresses, such as drought and salinity. nih.govunibo.it This accumulation is thought to be an adaptive response, although the precise functions are still under investigation. It is hypothesized that BCAAs may act as osmolytes, helping to maintain cellular turgor under water-deficient conditions. nih.gov Furthermore, the catabolism of BCAAs can provide an alternative source of energy when photosynthesis is limited due to stress, and they can be precursors for the synthesis of other protective secondary metabolites. unibo.itmdpi.com The interconnectedness of isoleucine metabolism with that of other amino acids like threonine and methionine underscores its central role in the plant's metabolic response to environmental challenges. nih.gov

Table 2: Role of L-Isoleucine in Plant Stress Responses

Stress Type Role of L-Isoleucine Key Associated Molecule Plant Species Studied
Biotic Stress (e.g., Botrytis cinerea) Precursor for defense hormone synthesis Jasmonoyl-isoleucine (JA-Ile) Arabidopsis, Lettuce, Rose, Strawberry

| Abiotic Stress (e.g., Drought, Salinity) | Accumulates as a potential osmolyte and energy source | L-Isoleucine and other BCAAs | General response in various plants |

Table 3: Chemical Compounds Mentioned

Compound Name
L-Isoleucine
L-Isoleucine hydrobromide
Acetyl-CoA
Propionyl-CoA
L-Threonine
Jasmonoyl-isoleucine (JA-Ile)
Jasmonic acid
Glutamate
Aspartate
Lysine (B10760008)
Arginine
Leucine (B10760876)
Valine
Alanine
Methionine
Phenylalanine
Tryptophan
Tyrosine
Proline
Cysteine
Serine
Glycine (B1666218)
Asparagine
Glutamine
Histidine
Ethylammonium nitrate

Biotechnological and Industrial Applications of L Isoleucine and Its Derivatives in Research Contexts

Role of L-Isoleucine in Recombinant Protein and Enzyme Production

L-Isoleucine, an essential branched-chain amino acid, plays a crucial role in the biosynthesis of proteins and is a vital component in the production of recombinant proteins and enzymes. wikipedia.org In microbial fermentation, the availability of L-isoleucine can be a limiting factor for cell growth and protein synthesis. nih.gov Consequently, metabolic engineering strategies are extensively employed in microorganisms like Escherichia coli and Corynebacterium glutamicum to enhance the production of L-isoleucine and, subsequently, the yield of target recombinant proteins. nih.govnih.gov

Furthermore, optimizing the transport systems for amino acids is another key strategy. Overexpression of the amino acid uptake protein CycA in an L-isoleucine-producing E. coli strain has been shown to reduce the generation of undesirable impurities, thereby improving the quality of the final product. mdpi.com Similarly, in C. glutamicum, co-expression of the global regulator Lrp and the two-component export system BrnFE resulted in a 63% increase in L-isoleucine production in flask cultivation and a 72% increase in the specific yield during fed-batch fermentation. researchgate.net These strategies highlight the importance of a systems-level approach to metabolic engineering for maximizing the output of L-isoleucine-dependent recombinant protein production.

Table 1: Strategies for Enhancing L-Isoleucine Production for Recombinant Protein Synthesis

Organism Genetic Modification Outcome Reference
Escherichia coli Inactivation of threonine degradation pathways (Δtdh, ΔltaE, ΔyiaY) 72.3% increase in L-isoleucine production nih.gov
Corynebacterium glutamicum Co-expression of Lrp and BrnFE 63% increase in L-isoleucine production (flask) researchgate.net
Escherichia coli Overexpression of amino acid uptake protein CycA Reduction in undesirable byproducts mdpi.com
Bacillus flavus Introduction of the ilvA gene High accumulation of L-isoleucine nih.govacs.org

Engineering of Non-Natural L-Isoleucine Derivatives for Targeted Applications

The incorporation of non-natural amino acids (nnAAs) into proteins through genetic code expansion has emerged as a powerful tool for protein engineering. nih.govacs.org This technique allows for the site-specific or residue-specific insertion of amino acids with novel chemical functionalities, thereby enabling the creation of proteins with tailored properties that go beyond what is possible with the 20 canonical amino acids. nih.gov

Modification of Protein Structural Properties

The substitution of natural amino acids with non-natural derivatives can profoundly impact the structural properties of proteins. ijper.org These modifications can alter key characteristics such as protein folding, stability, and permeability. ijper.org For example, the introduction of non-natural amino acids can be used to create novel covalent bonds within or between protein chains, leading to enhanced stability. wikipedia.org

Research has shown that even subtle changes, like the substitution of an L-amino acid with its D-enantiomer, can significantly improve a protein's enzymatic stability and permeability across biological membranes. ijper.org Non-natural amino acids with unique side chains can also be used to introduce specific functionalities, such as fluorescent tags for imaging or cross-linking agents to map protein-protein interactions. nih.gov For instance, p-azido-phenylalanine can be incorporated for site-specific labeling, while benzoyl-phenylalanine can be used as a photocrosslinking amino acid. nih.gov These modifications provide researchers with unprecedented control over the molecular architecture of proteins, opening up new avenues for designing proteins with desired structural and functional attributes.

Optimization of Enzyme Performance under Industrial Conditions

The engineering of enzymes with non-natural amino acids offers a promising strategy for optimizing their performance under demanding industrial conditions, such as high temperatures, extreme pH, or the presence of organic solvents. nih.gov By replacing key amino acid residues with non-natural counterparts, it is possible to enhance an enzyme's catalytic activity, substrate specificity, and stability. nih.govmdpi.com

Computational modeling plays a crucial role in identifying strategic locations within an enzyme's structure for the incorporation of non-natural amino acids. nih.gov For example, a semi-rational design approach was used to engineer L-isoleucine dioxygenase, resulting in mutants with altered catalytic activity towards aromatic amino acids. mdpi.com This demonstrates the potential to create novel biocatalysts for specific industrial applications. The introduction of non-natural amino acids can also be used to fine-tune the electronic properties of an enzyme's active site, leading to improved catalytic efficiency. nih.gov

Table 2: Examples of Non-Natural Amino Acids and Their Applications in Protein Engineering

Non-Natural Amino Acid Application Desired Outcome Reference
p-azido-phenylalanine (pAzF) Site-specific labeling for imaging Introduction of a unique chemical handle for bioorthogonal reactions nih.gov
Benzoyl-phenylalanine (Bpa) Photocrosslinking to map protein-protein interactions Covalent bond formation upon UV irradiation nih.gov
Naphthylalanine (Npa) Increasing hydrophobicity Potentially stabilizing protein-protein interactions nih.gov
2,3-diaminopropanoic acid (DAP) Modulating pore properties of bacterial microcompartments Facilitating uptake of specific molecules nih.gov

Advanced Materials Science Applications of L-Isoleucine Derivatives

The unique chemical structures of amino acids, including L-isoleucine and its derivatives, make them valuable building blocks for the synthesis of advanced materials with tailored properties. acs.org Their inherent chirality, biocompatibility, and biodegradability are particularly advantageous for applications in biomedical engineering and materials science. acs.orgresearchgate.net

Synthesis of Biodegradable Polymers

L-Isoleucine and other amino acids can be incorporated into the backbone of polymers to create biodegradable materials with a wide range of properties. acs.orgresearchgate.net These amino acid-based polymers, such as poly(ester amides) and polyanhydrides, offer several advantages over traditional synthetic polymers. researchgate.netgoogle.com The presence of amino acid residues can enhance hydrophilicity, improve cell-material interactions, and provide sites for further functionalization with bioactive molecules. acs.org

The degradation products of these polymers are typically non-toxic and can be readily metabolized by the body. researchgate.net The rate of degradation can be controlled by adjusting the polymer composition and structure. acs.org For example, polymers can be designed to have hydrolytically labile anhydride (B1165640) or ester bonds, allowing for controlled release of encapsulated drugs or other active agents. google.com The synthesis of such polymers can be achieved through various methods, including solution polymerization, which is preferred when maintaining the optical activity of the amino acid monomer is important. google.com

Development of Materials with Enhanced Mechanical Properties

Studies have shown that L-leucine and L-isoleucine are ductile compounds in their crystalline L-forms, while their DL-forms are brittle. nih.govresearchgate.net This highlights the importance of stereochemistry in determining the mechanical properties of amino acid-based materials. By strategically incorporating L-isoleucine derivatives into polymer chains, it is possible to create materials with improved tensile strength, elasticity, and thermal stability. acs.orgnih.gov These enhanced mechanical properties are crucial for applications such as tissue engineering scaffolds, where the material must provide structural support while promoting tissue regeneration. nih.gov

Application of L-Isoleucine as a Precursor in Chemical Synthesis

L-Isoleucine, an essential branched-chain amino acid, serves as a valuable and versatile starting material in the chemical synthesis of various functional molecules. Its inherent chirality and functional groups make it an attractive precursor for creating complex structures with specific biological or chemical properties. The use of L-Isoleucine in synthesis is a key area of research, leading to the development of novel compounds with potential applications in pharmaceuticals and flavor industries.

Production of 4-Hydroxyisoleucine (B15566) and Other Functional Molecules

A significant application of L-Isoleucine as a precursor is in the production of 4-hydroxyisoleucine (4-HIL), a non-proteinogenic amino acid primarily found in fenugreek seeds. nih.govopenaccessjournals.com 4-HIL has garnered considerable interest for its insulinotropic and antidiabetic properties. medchemexpress.commdpi.com The synthesis of 4-HIL can be achieved through biotransformation using L-Isoleucine as the substrate. Specifically, L-Isoleucine dioxygenase (IDO) from bacteria like Bacillus thuringiensis can hydroxylate L-Isoleucine to produce 4-HIL. nih.gov Research has focused on improving the catalytic efficiency and stability of IDO to enhance the yield of 4-HIL. nih.gov One study reported the production of 151.9 mmol/L (22.4 g/L) of 4-HIL in 12 hours using resting cells expressing a mutant IDO with improved activity. nih.gov

The stereochemistry of 4-HIL is crucial for its biological activity, with the (2S, 3R, 4S) configuration being the most active form. nih.govopenaccessjournals.com The enzymatic conversion of L-Isoleucine ensures the production of this specific stereoisomer.

Beyond 4-hydroxyisoleucine, L-Isoleucine is a precursor for other functional molecules. For instance, it can be used to synthesize D-alloisoleucine, an uncommon α-amino acid. rsc.org One synthetic route involves the acetylation of L-Isoleucine with epimerization at the C-2 carbon, followed by enzymatic resolution. rsc.org

Furthermore, 4-hydroxy-L-isoleucine can act as a precursor for the formation of sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent flavor compound. imreblank.ch The formation of sotolon from 4-hydroxy-L-isoleucine can occur through thermally induced oxidative deamination, particularly in the presence of certain carbonyl compounds. imreblank.ch The yield of sotolon is influenced by factors such as temperature and the type of carbonyl reactant used. imreblank.ch

Table 1: Synthesis of Functional Molecules from L-Isoleucine

Precursor Target Molecule Method Key Findings Reference
L-Isoleucine 4-Hydroxyisoleucine (4-HIL) Biotransformation with L-Isoleucine dioxygenase (IDO) Production of the biologically active (2S, 3R, 4S)-4-HIL isomer. Mutant IDO improved catalytic efficiency. nih.gov
L-Isoleucine D-alloisoleucine Acetylation, epimerization, and enzymatic resolution A viable synthetic route to an uncommon α-amino acid. rsc.org

Amino Acid-Based Ionic Liquids (AA ILs) Derived from L-Isoleucine for Biocatalysis

In recent years, there has been a growing interest in the development of "green" solvents, and amino acid-based ionic liquids (AA ILs) have emerged as a promising class of compounds. at.uamdpi.com These ionic liquids are synthesized from renewable resources like amino acids, making them potentially more biodegradable and less toxic than conventional ionic liquids. at.ua L-Isoleucine, with its chiral center and hydrophobic side chain, is an excellent candidate for the synthesis of novel AA ILs.

Amino acids can be modified to form either the cation or the anion of the ionic liquid. at.uamdpi.com For instance, the amino group can be quaternized to form an ammonium (B1175870) cation, or the carboxylic acid group can be deprotonated to form a carboxylate anion. The properties of the resulting AA IL, such as viscosity, thermal stability, and miscibility, can be tuned by carefully selecting the amino acid and the counter-ion. rsc.org

AA ILs derived from amino acids, including those from the valine, leucine (B10760876), and tyrosine families, have been investigated as catalysts in various organic reactions. researchgate.net For example, they have been used in the Morita–Baylis–Hillman (MBH) reaction, a carbon-carbon bond-forming reaction. researchgate.net In some cases, the AA ILs themselves act as the catalyst, while in others, they may require a co-catalyst. researchgate.net The chiral nature of L-Isoleucine can be incorporated into the ionic liquid structure, opening up possibilities for their use in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product.

The use of AA ILs in biocatalysis offers several advantages. They can provide a stable environment for enzymes, and their tunable properties can enhance enzyme activity and selectivity. Furthermore, their low volatility reduces the risk of solvent loss and environmental pollution. Research in this area is focused on designing new AA ILs with specific properties tailored for particular biocatalytic processes. bohrium.com

Table 2: Applications of L-Isoleucine Derived Amino Acid-Based Ionic Liquids (AA ILs)

Application Area Reaction Type Role of AA IL Key Findings Reference
Biocatalysis Morita–Baylis–Hillman (MBH) reaction Catalyst AAILs derived from L-valine, L-leucine, and L-tyrosine catalyzed the MBH reaction in the presence of a co-catalyst. researchgate.net

Mentioned Chemical Compounds

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for L-Isoleucine Hydrobromide and Related Compounds

The industrial production of L-isoleucine has traditionally relied on fermentation methods. However, the future of L-isoleucine synthesis is moving towards more efficient and sustainable strategies, including advanced metabolic engineering and novel chemical syntheses. The synthesis of L-Isoleucine hydrobromide would typically follow the synthesis of L-isoleucine, with a final step involving the addition of hydrobromic acid.

A primary focus of current research is the metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.goveuropa.eugoogle.com These efforts aim to enhance the production yield of L-isoleucine by optimizing its biosynthetic pathways. One promising strategy involves the modification of the threonine metabolism pathway in E. coli. By inactivating specific metabolic pathways unrelated to L-isoleucine synthesis, researchers have successfully increased the availability of the precursor L-threonine, leading to a significant boost in L-isoleucine production. nih.govshimadzu.com

Another innovative approach is the development of a threonine-independent biosynthetic pathway, such as the citramalate (B1227619) pathway. wikipedia.orggoogle.com This alternative route is less complex and has the potential to be more efficient than the canonical threonine-dependent pathway. wikipedia.org

Beyond microbial fermentation, chemical synthesis methods are also being refined. While the first synthetic isoleucine was reported in 1905, modern research is focused on developing highly enantioselective syntheses to produce pure L-isoleucine. chemicalbook.com This includes the use of chiral auxiliary reagents to guide the stereochemistry of the reaction, yielding the desired L-enantiomer with high purity. nih.gov

Table 1: Comparison of L-Isoleucine Production Strategies

StrategyOrganism/MethodKey FeaturesReported Yield/Efficiency
Metabolic Engineering Escherichia coliInactivation of competing metabolic pathways. nih.gov72.3% increase in production. nih.gov
Corynebacterium glutamicumFermentation using chemically synthesized precursors. researchgate.net13.4 g/L L-isoleucine accumulation. researchgate.net
Threonine-Independent Synthesis Escherichia coliUtilization of the citramalate pathway. wikipedia.org56.6 g/L L-isoleucine produced in fed-batch fermentation. wikipedia.org
Chemical Synthesis Asymmetric SynthesisUse of chiral auxiliary reagents. nih.govHigh diastereoselectivity. nih.gov

Development of Advanced Spectroscopic and Chromatographic Methods for L-Isoleucine Analysis

The accurate and efficient analysis of L-isoleucine and its isomers is crucial for quality control in pharmaceuticals, food science, and metabolic research. Future research is focused on developing more sensitive, rapid, and robust analytical techniques.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for amino acid analysis. wikipedia.org Advances in HPLC include the development of new column technologies and derivatization methods. For instance, post-column derivatization with reagents like ninhydrin (B49086) or ortho-phthaldialdehyde (OPA) allows for sensitive photometric or fluorescence detection. europa.euwikipedia.org The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) offers even greater speed and sensitivity for the analysis of underivatized amino acids. nihs.go.jp

A significant challenge in L-isoleucine analysis is the separation of its stereoisomers. Chiral chromatography is a key area of development, with new chiral stationary phases and chiral resolution labeling reagents being introduced. nih.govnih.gov One novel approach involves the use of a chiral resolution labeling reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), in combination with specialized columns to effectively separate isoleucine stereoisomers. nih.gov

Table 2: Advanced Analytical Methods for Isoleucine

TechniqueMethodApplicationKey Advantage
HPLC-FLD Post-column derivatization with OPA. europa.euQuantification in feed additives. europa.euHigh sensitivity and specificity. europa.eu
LC-MS/MS (B15284909) Underivatized analysis. nihs.go.jpClinical monitoring of branched-chain amino acids. nihs.go.jpRapid, requires minimal sample preparation. nihs.go.jp
Chiral HPLC-MS Derivatization with L-FDVDA. nih.govSeparation of isoleucine enantiomers and diastereomers. nih.govHigh-resolution separation of stereoisomers. nih.gov
Thin-layer Chromatography With ninhydrin visualization. nih.govPurity testing. nih.govSimple and cost-effective. nih.gov

Integration of Computational and Experimental Approaches in L-Isoleucine Research

The synergy between computational modeling and experimental validation is poised to revolutionize our understanding of L-isoleucine at a molecular level. Quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools for investigating the structure, properties, and interactions of amino acids.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the molecular properties of isoleucine, providing insights into its electronic structure and reactivity. These calculations are crucial for understanding the mechanisms of enzymatic reactions involved in its biosynthesis and for designing novel catalysts for its synthesis.

Molecular dynamics simulations allow researchers to study the behavior of L-isoleucine and its derivatives in complex biological environments, such as in solution or interacting with proteins and membranes. These simulations can reveal details about the conformational dynamics of isoleucine-containing peptides and how they interact with their biological targets. This information is invaluable for drug design and for understanding the molecular basis of diseases associated with isoleucine metabolism.

Exploration of L-Isoleucine and its Derivatives in Emerging Biotechnological Fields

The unique structural properties of L-isoleucine and its derivatives make them valuable building blocks in various biotechnological applications.

In the pharmaceutical industry, L-isoleucine and its analogs are being explored for the development of new drugs. For example, L-isoleucine is a precursor for the synthesis of the antiglycolytic drug 4-hydroxyisoleucine (B15566). shimadzu.com Furthermore, incorporating isoleucine derivatives into peptide-based drugs can enhance their stability, bioavailability, and target specificity.

L-isoleucine also plays a role in the development of biomaterials. Its hydrophobic side chain can influence the self-assembly of peptides and proteins, leading to the formation of novel nanomaterials with potential applications in drug delivery and tissue engineering.

Understanding Complex Biochemical Network Dynamics involving L-Isoleucine in Diverse Organisms

L-isoleucine is a key player in a complex network of metabolic pathways. A deeper understanding of these networks is essential for a variety of applications, from improving microbial production of amino acids to elucidating the role of isoleucine in human health and disease.

Systems biology approaches, which combine experimental data with computational modeling, are being used to map and analyze the intricate regulatory networks that control L-isoleucine biosynthesis and degradation. nih.gov This includes identifying promiscuous enzyme activities that can lead to "underground" biosynthetic pathways for isoleucine, which could be harnessed for biotechnological purposes.

Furthermore, research into the metabolic fate of L-isoleucine is shedding light on its connection to various physiological processes and diseases. For instance, elevated levels of branched-chain amino acids, including isoleucine, have been associated with insulin (B600854) resistance and diabetes. Understanding the dynamics of isoleucine metabolism in different organisms and under various conditions will be crucial for developing strategies to modulate these pathways for therapeutic benefit.

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